molecular formula C6H4Br2OS B186596 2,2-Dibromo-1-thiophen-2-yl-ethanone CAS No. 68672-88-8

2,2-Dibromo-1-thiophen-2-yl-ethanone

Cat. No.: B186596
CAS No.: 68672-88-8
M. Wt: 283.97 g/mol
InChI Key: IZMIXWHNOFTCSY-UHFFFAOYSA-N
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Description

Significance of α,α-Dihalocarbonyl Systems in Organic Chemistry

The α,α-dihalocarbonyl moiety is a bifunctional system characterized by a geminal dihalide at the carbon atom adjacent to a carbonyl group. mdpi.com This arrangement confers a unique reactivity upon the molecule, making it a privileged scaffold in organic synthesis. mdpi.com The two halogen atoms act as leaving groups in various nucleophilic substitution and cyclization reactions, while the carbonyl group can participate in a wide array of transformations. nih.gov

These systems are key intermediates in the synthesis of numerous structurally diverse natural products and medicinally important compounds due to their chemical and metabolic stability and lipophilicity. mdpi.com The reactivity of α,α-dihaloketones allows for their use in the development of novel synthetic strategies and as crucial building blocks for polycyclic systems. mdpi.comasianpubs.org The general reactivity of aldehydes and ketones towards nucleophiles involves the attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgopenstax.orgkhanacademy.org The presence of two halogen atoms at the alpha position further enhances the electrophilicity of the carbonyl carbon.

The Thiophene (B33073) Moiety as a Core Scaffold in Chemical Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in chemical research, particularly in the field of medicinal chemistry. researchcommons.org It is considered a "privileged pharmacophore," meaning it is a structural feature frequently found in biologically active compounds. ccspublishing.org.cn The thiophene nucleus is present in numerous FDA-approved drugs, highlighting its importance in drug discovery. ccspublishing.org.cn

Thiophene and its derivatives exhibit a broad spectrum of biological activities, and their incorporation into drug candidates can improve physicochemical properties and metabolic stability. ccspublishing.org.cn The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, contributing to the pharmacological profile of the molecule. ccspublishing.org.cn

Research Landscape and Trajectories for 2,2-Dibromo-1-thiophen-2-yl-ethanone

The research landscape for this compound is primarily focused on its utility as a versatile precursor for the synthesis of various heterocyclic compounds. Its synthesis is often achieved through the bromination of 2-acetylthiophene (B1664040) or from 2-ethynylthiophene (B1312097). organic-chemistry.org

A significant trajectory in the application of this compound is in the Hantzsch thiazole (B1198619) synthesis. This classical method involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793), to form a thiazole ring. organic-chemistry.orgresearchgate.net this compound serves as a readily available α,α-dihaloketone component in this reaction, leading to the formation of 2-aminothiazoles bearing a thiophene substituent. These resulting aminothiazole derivatives are themselves valuable intermediates for further chemical elaboration. researchgate.netnih.govresearchgate.net

Furthermore, the reactivity of this compound extends to its use in the synthesis of other heterocyclic systems, such as pyrimidines. For instance, thiophene-substituted chalcones, which can be derived from 2-acetylthiophene, are cyclized with guanidine (B92328) to form pyrimidine (B1678525) rings. mdpi.comasianpubs.org While not a direct reaction of this compound, this highlights the broader synthetic strategies involving thiophene-containing ketones in the construction of diverse heterocycles. mdpi.comasianpubs.org

Current research continues to explore the reactivity of this compound with various nucleophiles to unlock new synthetic pathways and generate novel molecular scaffolds with potential applications in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMIXWHNOFTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355994
Record name 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68672-88-8
Record name 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 2,2-Dibromo-1-thiophen-2-yl-ethanone

The transformation of 2-ethynylthiophene (B1312097) into this compound is a multi-step process that, while not a simple one-pot reaction, is mechanistically plausible. It involves the principles of electrophilic addition to an alkyne followed by hydration and tautomerization.

The conversion of an alkyne to an α,α-dibromo ketone requires both a bromine source and a method for hydration. While a specific, optimized one-pot system for 2-ethynylthiophene is not extensively documented, the reaction can be conceptualized using known transformations. N-Bromosuccinimide (NBS) is a preferred reagent for bromination as it provides a low, controlled concentration of bromine, which can help minimize side reactions. masterorganicchemistry.comaklectures.com The use of NBS in combination with a strong acid catalyst like perchloric acid in an aqueous solvent system could facilitate the necessary sequence of bromination and hydration.

Unsaturated compounds like alkynes can be effectively dibrominated using NBS in conjunction with a bromide source, such as lithium bromide, under mild conditions. organic-chemistry.org

Table 1: Illustrative Reagent Systems for Alkyne Functionalization

Reagent System Purpose Conditions
NBS / H₂O / DMSO Bromohydrin Formation Mild, aqueous conditions
NBS / LiBr / THF Dibromination Room temperature

Electrophilic Addition of Bromine : The reaction begins with the electrophilic attack of the alkyne's π-electrons on a bromine molecule (or a source of Br⁺). This proceeds through a cyclic bromonium ion intermediate. libretexts.orgjove.com A subsequent nucleophilic attack by a bromide ion opens the ring, yielding a dibromoalkene. libretexts.org For the formation of a gem-dihalo ketone, this would be followed by hydration.

Hydration : In the presence of water and an acid catalyst (like the perchloric acid mentioned or a mercury(II) salt), the alkyne can undergo hydration. According to Markovnikov's rule, the hydroxyl group adds to the more substituted carbon, which, in this case, would be the carbon adjacent to the thiophene (B33073) ring, forming an enol intermediate. libretexts.org

Keto-Enol Tautomerization : The resulting enol, an alcohol adjacent to a double bond, is generally unstable and rapidly tautomerizes to the more stable keto form. youtube.comyoutube.com This equilibrium process, which involves the migration of a proton and a shift of the double bond, is catalyzed by both acid and base. youtube.comyoutube.com In an acidic medium, the enol's double bond is protonated, and subsequent deprotonation of the hydroxyl group yields the ketone. youtube.com The bromination can occur either before or after the initial hydration step. If 1-thiophen-2-yl-ethanone is formed first, it then undergoes α-dibromination as described in section 2.1.2.

The efficiency of a multi-step synthesis from 2-ethynylthiophene would be contingent on the yields of the individual steps (hydration and bromination). Direct conversion methods are generally inefficient and not well-documented. A more practical approach involves the deliberate, stepwise synthesis: first, the hydration of 2-ethynylthiophene to 1-thiophen-2-yl-ethanone, followed by the separate dibromination step. The yields for the α-dibromination of aryl ketones can be quite high, as detailed in the subsequent section.

Several side reactions can compete with the desired transformation:

Over-bromination : The addition of excess bromine can lead to the formation of a tetrahaloalkane. jove.com Using a reagent like NBS helps maintain a low bromine concentration to prevent such reactions. masterorganicchemistry.com

Ring Bromination : The thiophene ring is highly susceptible to electrophilic substitution. iust.ac.ir Bromination can occur at the 5-position of the thiophene ring, which is activated by the sulfur atom. This can be mitigated by using reaction conditions that favor α-bromination of the ketone over aromatic substitution, such as performing the reaction in the dark and using specific catalysts or solvent systems.

Polymerization : Alkynes can be prone to polymerization under strongly acidic conditions. Careful control of temperature and reaction time is necessary.

The most direct and commonly employed route to this compound is the double α-bromination of the corresponding ketone, 1-thiophen-2-yl-ethanone. This reaction is a classic example of α-halogenation of a carbonyl compound.

The mechanism proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine. This process repeats to introduce a second bromine atom at the same α-carbon. The presence of the first electron-withdrawing bromine atom enhances the acidity of the remaining α-hydrogen, facilitating the second bromination. nih.gov

A standard procedure for similar ketones involves dissolving the starting material in a solvent like acetic acid and adding bromine, sometimes with heating. researchgate.net The use of pyridine (B92270) hydrobromide perbromide is another effective method for the α-bromination of acetophenone (B1666503) derivatives. nih.gov

The primary challenge in this synthesis is preventing electrophilic substitution on the thiophene ring. The thiophene ring is significantly more reactive towards electrophiles like bromine than benzene (B151609). iust.ac.ir Uncontrolled reaction conditions will almost certainly lead to a mixture of products, including 2,2-dibromo-1-(5-bromo-thiophen-2-yl)-ethanone.

To achieve selective α-dibromination, specific strategies are employed:

Catalyst Choice : Using Lewis acid catalysts like aluminum chloride can direct bromination to specific positions on the thiophene ring, though this is more commonly used to control ring substitution rather than prevent it. thieme-connect.com

Reaction Conditions : Performing the reaction at controlled temperatures (e.g., 0-5 °C) and carefully managing the stoichiometry of the brominating agent are crucial. thieme-connect.com Running the reaction in the absence of light can suppress radical pathways that might lead to other byproducts.

Table 2: Reaction Conditions for Bromination of Thiophene Ketones

Substrate Brominating Agent Solvent Conditions Yield Reference
1,6-di(thiophen-2-yl)hexane-1,6-dione Bromine CH₂Cl₂ Room Temp, 30 min 82% (ring bromination) nih.gov
4-chloroacetophenone Pyridine hydrobromide perbromide Acetic Acid 90 °C >80% (mono-α-bromination) nih.gov

Note: The data in Table 2 illustrates typical conditions and yields for related bromination reactions, highlighting the variables that influence selectivity and efficiency.

Bromination of 1-Thiophen-2-yl-ethanone

Reagent Equivalents and Solvent Optimization

The stoichiometry of the reagents and the choice of solvent are critical factors in the dibromination of 2-acetylthiophene (B1664040). In typical acid-catalyzed brominations, an excess of the brominating agent, such as elemental bromine (Br₂), is required to achieve dibromination. The reaction often proceeds sequentially, with the formation of the monobrominated intermediate, 2-bromo-1-thiophen-2-yl-ethanone, preceding the desired dibrominated product.

The choice of solvent significantly impacts the reaction environment. Acetic acid is a commonly used solvent for the α-bromination of ketones as it can also act as an acid catalyst. libretexts.orglibretexts.org Dichloromethane has been identified as an effective solvent for achieving high selectivity in the monobromination of acetophenone using N-bromosuccinimide (NBS), suggesting its potential applicability in controlling the bromination of 2-acetylthiophene. researchgate.net For dibromination, dioxane has been employed in combination with a hydrogen peroxide-hydrobromic acid system for the synthesis of 2,2-dibromo-1-arylethanones, indicating its suitability for this transformation.

The following table summarizes the impact of solvent choice on the bromination of acetophenone, a related aryl ketone.

SolventOutcome
DichloromethaneHigh selectivity for monobromination
AcetonitrileLower yield compared to dichloromethane
Diethyl EtherLower yield compared to dichloromethane
THFLower yield compared to dichloromethane
n-HexaneLower yield compared to dichloromethane

This data is based on the bromination of acetophenone with NBS and can be considered as a model for the behavior of 2-acetylthiophene.

Influence of Temperature and Addition Rate on Selectivity and Yield

Temperature and the rate of bromine addition are crucial parameters for controlling the selectivity and yield of the dibromination reaction. The α-bromination of ketones is an exothermic process, and careful temperature control is necessary to prevent side reactions, such as bromination of the thiophene ring.

In acid-catalyzed halogenations, the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.org This implies that the rate-determining step is the formation of the enol intermediate. libretexts.org However, the subsequent reaction with bromine is fast. Therefore, a slow, controlled addition of the brominating agent at a moderate temperature is generally preferred to maintain control over the reaction and minimize the formation of over-brominated or other byproducts. For microwave-assisted bromination of acetophenone with NBS, a reaction temperature of 80 °C was found to be optimal for monobromination. researchgate.net

Advanced and Emerging Synthetic Approaches

Research into the synthesis of α,α-dihaloketones continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methods.

Catalytic Innovations in Dibromination Processes

The development of novel catalytic systems offers the potential for improved control and efficiency in the dibromination of 2-acetylthiophene.

While traditional Brønsted acids like HBr and acetic acid are commonly used, Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are being explored for their catalytic activity in various organic transformations involving ketones. Although direct reports on the use of BF₃·Et₂O for the dibromination of 2-acetylthiophene are scarce, its application in promoting reactions with ketones, such as annulation reactions to form butenolides, highlights its potential to activate the carbonyl group towards nucleophilic attack. rsc.org The mechanism would likely involve coordination of the Lewis acid to the carbonyl oxygen, enhancing the acidity of the α-protons and facilitating enol or enolate formation, which then reacts with the brominating agent.

Dimethyl sulfoxide (B87167) (DMSO) is a versatile polar aprotic solvent that can also participate in and promote certain reactions. nih.gov In the context of α-bromination of α-aryl ketones, DMSO has been shown to promote the reaction with N-bromosuccinimide (NBS), leading to the formation of 2-aryl-2-bromo-cycloketones. rsc.orgnih.govresearchgate.net Furthermore, the DMSO-HBr system is a known oxidizing medium where DMSO acts as a mild oxidant. nih.gov In this system, HBr is oxidized to bromine, which can then brominate the ketone. This in-situ generation of the brominating agent can offer better control over the reaction. nih.gov

The following table outlines the conditions for DMSO-promoted α-bromination of α-aryl ketones.

Brominating AgentPromoterSubstrateProduct
NBSDMSOα-Aryl Ketones2-Aryl-2-bromo-cycloketones
HBrDMSOAryl Methyl KetonesDimethyl aryl acylsulfonium bromides

Adaptations of Bromination Protocols from Related Substrates (e.g., Selenium Dioxide-Mediated Bromination)

Methodologies developed for the bromination of other classes of organic compounds can often be adapted for the synthesis of this compound. A notable example is the use of selenium dioxide in bromination reactions.

An efficient method for the synthesis of α,β-unsaturated α',α'-dibromoketones utilizes a combination of N-bromosuccinimide (NBS) as the brominating agent and selenium dioxide (SeO₂) as a mediator in the presence of p-toluenesulfonic acid (PTSA). nih.govnih.gov This protocol has been successfully applied to α,β-unsaturated ketones. nih.govnih.gov While 2-acetylthiophene is not an α,β-unsaturated ketone, the principle of using SeO₂ to mediate bromination at the α-position of a ketone could potentially be adapted. In this system, it is proposed that SeO₂ facilitates the reaction, and by adjusting the stoichiometry of NBS, either mono- or dibromination can be selectively achieved. nih.govnih.gov For the synthesis of dibrominated products, two equivalents of NBS and one equivalent of SeO₂ are typically used at an elevated temperature of around 80 °C. nih.gov

The following table summarizes the general conditions for this selenium dioxide-mediated dibromination.

SubstrateBrominating Agent (Equivalents)Mediator (Equivalents)Acid (Equivalents)Temperature
α,β-Unsaturated KetoneNBS (2)SeO₂ (1)PTSA (1)80 °C

Retrosynthetic Analysis and Precursor Accessibility

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the most logical retrosynthetic disconnection is at the carbon-bromine bonds. This approach points to a more straightforward precursor: 1-thiophen-2-yl-ethanone.

This disconnection strategy is based on a known and reliable chemical reaction: the α-dihalogenation of a ketone. The forward reaction would involve the bromination of 1-thiophen-2-yl-ethanone at the alpha-carbon position.

The primary precursor, 1-thiophen-2-yl-ethanone, is a readily accessible and commercially available compound. aablocks.com This accessibility is a significant advantage in the synthesis of the target molecule, as it eliminates the need for a multi-step synthesis of the core thiophene-ethanone structure. The synthesis of 1-thiophen-2-yl-ethanone itself can be achieved through various established methods, further ensuring its availability.

A common method for the synthesis of related α,α-dihalo ketones is the direct bromination of the corresponding ketone. organic-chemistry.org For instance, the synthesis of 2,2-dibromo-1-arylethanones has been effectively achieved by reacting 1-arylethanones with a hydrogen peroxide-hydrobromic acid system. organic-chemistry.org This method has been shown to be rapid and can lead to high yields. organic-chemistry.org

Precursor CompoundCAS NumberAvailability
1-Thiophen-2-yl-ethanone88-15-3Commercially Available aablocks.com

Challenges in Scalability and Product Isolation/Purification

While the synthesis of this compound from its precursor appears straightforward, scaling up the production from a laboratory to an industrial scale presents several challenges.

Scalability Challenges:

Exothermic Reaction Control: The bromination of ketones is often an exothermic reaction. Controlling the temperature during a large-scale reaction is crucial to prevent runaway reactions and the formation of unwanted byproducts. This requires specialized reactors with efficient cooling systems.

Reagent Handling: Bromine is a hazardous and corrosive substance, requiring specialized handling procedures and equipment to ensure worker safety and prevent environmental release. The use of alternative, safer brominating agents might be necessary for large-scale production, which could require significant process optimization.

Byproduct Formation: The bromination reaction can sometimes lead to the formation of monobrominated and other over-brominated byproducts. Controlling the stoichiometry and reaction conditions precisely is essential to maximize the yield of the desired dibromo-compound and minimize the formation of impurities. Ring bromination, where bromine substitutes on the thiophene ring, can also occur, further complicating the product mixture.

Product Isolation and Purification Challenges:

Chemical Reactivity and Mechanistic Studies

Fundamental Reaction Manifolds of 2,2-Dibromo-1-thiophen-2-yl-ethanone

The presence of two leaving groups (bromine atoms) on the carbon adjacent to the activating carbonyl group makes this compound a prime substrate for a variety of chemical transformations. These can be broadly categorized into nucleophilic substitution, reductive, and oxidative reactions.

Nucleophilic Substitution Reactions at the Brominated Alpha-Carbon

The electrophilic nature of the α-carbon in this compound renders it highly susceptible to attack by nucleophiles. One of the most significant applications of this reactivity is in the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring system. clockss.orgresearchgate.net In this reaction, this compound can react with a thioamide, such as thiourea (B124793), to form a 2-amino-4-(thiophen-2-yl)thiazole derivative. clockss.orgchemicalbook.com

The generally accepted mechanism for the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, leading to the displacement of one of the bromine atoms. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic thiazole ring. researchgate.net

A variety of substituted thiazoles can be synthesized by employing different thioamides or thiourea derivatives. This reaction is of considerable importance due to the prevalence of the thiazole moiety in a wide range of biologically active compounds. clockss.orgnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileProduct TypeSignificance
Thiourea2-Amino-4-(thiophen-2-yl)thiazolePrecursor to various bioactive molecules clockss.orgchemicalbook.com
Substituted Thioamides2,5-Disubstituted-4-(thiophen-2-yl)thiazolesAccess to a diverse library of thiazole derivatives researchgate.net

Reductive Transformations

The two bromine atoms of this compound can be removed through reductive dehalogenation. This transformation can be achieved using various reducing agents. For instance, treatment with sodium dithionite (B78146) in a two-phase system can lead to the formation of the corresponding parent ketone, 1-(thiophen-2-yl)ethanone. This reaction proceeds via a stepwise reduction mechanism. The use of specific reagents can offer chemoselectivity, allowing for the reduction of the carbon-bromine bonds without affecting the carbonyl group or the thiophene (B33073) ring. rsc.orgnih.gov

Oxidative Transformations

A notable oxidative transformation of this compound is its conversion to a valuable α-ketoester. A highly efficient method for this transformation involves the use of dimethyl sulfoxide (B87167) (DMSO) and an alcohol. researchgate.net This reaction proceeds via an oxidative esterification mechanism. It is proposed that DMSO initially acts as an oxidant, leading to the formation of a sulfonium (B1226848) salt intermediate. nih.gov This intermediate is then attacked by the alcohol, leading to the formation of the α-ketoester and dimethyl sulfide. This method is advantageous as it is metal-free and provides access to α-ketoesters, which are important building blocks in organic synthesis. researchgate.net

Intrinsic Reactivity Profile: Role of Bromine Atoms and the Thiophene Ring

The reactivity of this compound is a direct consequence of its electronic and structural features. The two bromine atoms are excellent leaving groups, and their presence on the same carbon atom enhances the electrophilicity of this position.

The adjacent carbonyl group plays a crucial role by activating the α-carbon towards nucleophilic attack through its electron-withdrawing inductive and mesomeric effects. This polarization of the C-Br bonds facilitates their cleavage. nih.gov

The thiophene ring, being an electron-rich heteroaromatic system, also influences the reactivity. However, when attached to a carbonyl group, its electron-donating character is diminished due to the electron-withdrawing nature of the acetyl group. This results in the thiophene ring acting as an electron-withdrawing group in this context, further increasing the reactivity of the α-carbon towards nucleophiles. The stability of the thiophene ring also means that it generally remains intact during the typical transformations of the dibromoacetyl group. nih.gov

Advanced Mechanistic Investigations via Computational Methods

While experimental studies provide valuable insights into the reactivity of this compound, computational methods, particularly Density Functional Theory (DFT), offer a deeper understanding of the underlying reaction mechanisms.

Elucidation of Transition States and Energy Barriers (e.g., DFT Calculations)

DFT calculations can be employed to model the reaction pathways of the transformations discussed above. For instance, in the Hantzsch thiazole synthesis, DFT can be used to calculate the geometries and energies of the reactants, intermediates, transition states, and products. This allows for the determination of the activation energy barriers for each step of the reaction, providing a quantitative measure of the reaction kinetics.

While specific DFT studies on this compound are not widely reported, studies on similar α-haloketones provide a framework for understanding its reactivity. For example, computational studies on the reaction of α-bromoacetophenone with nucleophiles have elucidated the transition state structures and the role of the solvent in these reactions.

Furthermore, DFT calculations can be used to investigate the electronic properties of the molecule, such as the electrophilicity and nucleophilicity indices. nih.gov For this compound, such calculations would likely confirm the high electrophilicity of the α-carbon, supporting the observed reactivity towards nucleophiles. The influence of the thiophene ring compared to a phenyl group, for instance, could also be quantified through these computational approaches, providing a more nuanced understanding of its electronic role in the molecule's reactivity.

Simulation of Solvent Effects on Reaction Kinetics (e.g., Molecular Dynamics)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of how solvents affect such reactions are well-established through computational studies on similar systems. nih.govnih.gov MD simulations are powerful tools used to model the behavior of molecules over time, providing insights into reaction mechanisms, conformational changes, and the role of the surrounding environment. nih.govresearchgate.net

For a polar molecule like this compound, the polarity of the solvent is paramount in determining reaction kinetics. In nucleophilic substitution reactions, where the electrophilic carbonyl carbon is attacked, the solvent can influence the reaction rate in several ways:

Stabilization of Intermediates: Polar protic solvents can stabilize charged transition states and intermediates through hydrogen bonding, potentially lowering the activation energy and accelerating the reaction.

Solvation of Reactants: The degree to which the solvent molecules solvate the ketone and the incoming nucleophile can affect their reactivity. Strong solvation of the nucleophile can hinder its approach to the electrophilic center.

Conformational Effects: The solvent can influence the conformational equilibrium of the molecule, such as the orientation of the thiophene ring relative to the carbonyl group, which in turn can affect steric hindrance at the reaction center.

Comparative Reactivity with Analogous Halogenated Ketones

The reactivity of this compound is best understood by comparing it to analogous compounds, particularly its phenyl counterpart, 2,2-dibromo-1-phenylethanone, and related monohalogenated ketones.

Electronic and Steric Effects of Ring Systems (e.g., Phenyl vs. Thiophenyl)

The nature of the aromatic ring attached to the carbonyl group significantly influences the electrophilicity of the carbonyl carbon. The thiophene ring, while aromatic, has different electronic properties compared to a benzene (B151609) (phenyl) ring.

Steric Effects: The five-membered thiophene ring is smaller than the six-membered benzene ring. This can lead to different steric environments around the carbonyl group and the α-carbon. The approach of a nucleophile might be less hindered in the thiophenyl compound compared to its phenyl analogue, although this effect is generally considered minor compared to the electronic influence.

Table 1: Comparison of Electronic and Steric Properties
PropertyThiophenyl GroupPhenyl GroupImpact on Reactivity of Acyl Ketone
Ring Size5-membered6-memberedThiophenyl may offer slightly less steric hindrance.
AromaticityAromaticAromaticBoth stabilize the molecule through delocalization.
Electronic NatureGenerally electron-rich, but sulfur has inductive effects. researchgate.netElectron-rich.Complex interplay of resonance and induction affects carbonyl electrophilicity.

Impact of Halogenation Pattern on Electrophilicity and Reactivity

The presence and number of halogen atoms on the α-carbon dramatically increase the reactivity of the ketone towards nucleophiles.

Increased Electrophilicity: The two bromine atoms in this compound are strongly electron-withdrawing. Through a powerful inductive effect, they pull electron density away from the adjacent carbonyl carbon. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack compared to the non-halogenated parent compound, 1-thiophen-2-yl-ethanone. brainkart.com

Halogen as a Leaving Group: In certain reactions, one of the bromine atoms can act as a leaving group, particularly after the initial nucleophilic attack on the carbonyl carbon (e.g., in the Favorskii rearrangement).

Gem-Dihalogenation vs. Monohalogenation: A gem-dibromo ketone like the title compound is more reactive than its α-monobromo analogue. The addition of a second bromine atom further enhances the electrophilicity of the carbonyl carbon. The synthesis of α,α-dibromo ketones from the corresponding methyl ketones is a rapid process, indicating the high reactivity of the intermediate monobrominated species. organic-chemistry.org The mechanism for acid-catalyzed halogenation proceeds through an enol intermediate, which acts as the nucleophile attacking the halogen (e.g., Br₂). masterorganicchemistry.com

Table 2: Effect of α-Halogenation on Ketone Reactivity
CompoundNumber of α-Bromine AtomsRelative Carbonyl ElectrophilicityReactivity Towards Nucleophiles
1-Thiophen-2-yl-ethanone0BaseLow
2-Bromo-1-thiophen-2-yl-ethanone1IncreasedHigh
This compound2Significantly IncreasedVery High

Structural Features and Functional Group Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Non-covalent interactions play a crucial role in the crystal packing, solvation, and recognition of this compound by other molecules.

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor. In protic solvents or in the presence of other protic species, it can readily form hydrogen bonds. This interaction can polarize the C=O bond, further increasing the electrophilicity of the carbonyl carbon. While the compound itself does not have a hydrogen bond donor, its acceptor capability is a key feature of its reactivity.

π–π Stacking: The aromatic thiophene ring can participate in π–π stacking interactions. These are attractive non-covalent interactions between aromatic rings that are important in molecular self-assembly and crystal engineering. rsc.orgnih.gov The electron density of the thiophene π-system, influenced by the dibromoacetyl substituent, will modulate the strength and geometry of these stacking interactions. Studies have shown that hydrogen bonding can influence the strength of π–π stacking by affecting the electron density of the aromatic rings. rsc.org

Halogen Bonding: The bromine atoms can act as halogen bond donors. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site (like a lone pair on an oxygen or nitrogen atom). This interaction, though often weaker than hydrogen bonding, can be significant in directing crystal packing and in specific reaction mechanisms. rsc.org

These interactions collectively determine the supramolecular chemistry of the compound and can influence its behavior in condensed phases and biological systems. nih.govnih.gov

Spectroscopic and Crystallographic Elucidation of Structure

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding):An analysis of the crystal lattice and potential non-covalent interactions, such as halogen bonding, is contingent on the availability of a solved crystal structure, which has not been found.

Further research or de novo synthesis and characterization would be required to generate the data necessary to fulfill the detailed article outline.

Other Spectroscopic Characterization Techniques (e.g., FT-IR Spectroscopy)

The primary functional groups in 2,2-Dibromo-1-thiophen-2-yl-ethanone are the thiophene (B33073) ring, the carbonyl group (C=O), the carbon-bromine bonds (C-Br), and the carbon-hydrogen bonds (C-H) of the aromatic ring.

Key expected vibrational frequencies are:

Carbonyl (C=O) Stretching: The ketone carbonyl group is expected to show a strong absorption band. In similar aromatic ketones like 2-acetylthiophene (B1664040), this band typically appears in the region of 1660-1700 cm⁻¹. For chalcones containing a thiophene ring, the C=O stretching vibration is often observed around 1650-1850 cm⁻¹. researchgate.net The presence of two electron-withdrawing bromine atoms on the adjacent carbon is likely to shift this frequency to a higher wavenumber.

Thiophene Ring Vibrations: The aromatic thiophene ring gives rise to several characteristic bands. iosrjournals.org

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. primescholars.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically occur in the 1580-1400 cm⁻¹ range. For 2-substituted thiophenes, bands can be observed around 1532-1514 cm⁻¹ and 1454-1430 cm⁻¹. iosrjournals.org

C-S Stretching: The carbon-sulfur bond stretching in the thiophene ring is generally found at lower frequencies, often between 850 cm⁻¹ and 600 cm⁻¹. iosrjournals.org

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the thiophene ring C-H bonds would also be present. iosrjournals.org

The table below summarizes the anticipated FT-IR absorption bands for this compound based on the analysis of related compounds.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Carbonyl C=O Stretch1700 - 1660Strong
Aromatic C=C Stretch1580 - 1400Medium
C-S Stretch850 - 600Medium to Weak
C-Br Stretch600 - 500Medium to Strong

Elemental Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, bromine, oxygen, and sulfur) in a pure sample of the compound. This experimental data is then compared with the theoretical values calculated from the molecular formula, C₆H₄Br₂OS, to confirm the compound's elemental composition and purity. chemicalbook.com

The theoretical elemental composition of this compound is calculated from its molecular weight of 283.97 g/mol .

The calculated theoretical percentages for each element are presented in the table below.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01672.0625.38
HydrogenH1.00844.0321.42
BromineBr79.902159.8056.27
OxygenO16.00116.005.63
SulfurS32.07132.0711.29
Total 283.962 100.00

Based on a comprehensive review of available scientific literature, there is a notable absence of specific computational and theoretical characterization studies published for the compound this compound. Research providing detailed quantum chemical calculations, molecular modeling, or simulation results directly pertaining to this molecule is not readily found in the public domain.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested scientific outline. Generating content for the specified sections—such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, prediction of chemical reactivity, conformational analysis, and the computational assessment of solvent effects—would require speculative data rather than factual, research-backed findings.

While computational studies have been conducted on structurally related thiophene derivatives, extrapolating those findings to this compound would be scientifically inappropriate and would not meet the requirement of focusing solely on the specified compound. An accurate and authoritative article on this topic cannot be constructed until dedicated research on this compound is published.

Computational Chemistry and Theoretical Characterization

Validation and Discrepancy Analysis of Experimental vs. Computational Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This process ensures the accuracy and predictive power of the computational methods employed. For 2,2-Dibromo-1-thiophen-2-yl-ethanone, this validation would typically involve comparing calculated spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with experimentally obtained spectra.

The general workflow for such a validation involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, NMR shielding constants are calculated.

Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS).

Discrepancies between experimental and computational data can arise from several factors, including the limitations of the theoretical model, solvent effects that are not perfectly modeled, and conformational dynamics of the molecule in solution. Analyzing these discrepancies can lead to a refinement of the computational model and a deeper understanding of the molecule's behavior.

For halogenated compounds, parametric corrections to DFT-computed chemical shifts can significantly improve accuracy, allowing for reliable screening and structure validation.

Comparison of Experimental NMR Data for 2,2-Dibromo-1-(thiophen-3-yl)ethanone and Hypothetical Computational Predictions
AtomExperimental Chemical Shift (ppm) rsc.orgHypothetical Computational Chemical Shift (ppm)Difference (ppm)
C=O179.8180.5+0.7
C-Br₂38.939.5+0.6
Thiophene (B33073) C2136.5137.0+0.5
Thiophene C4134.7135.1+0.4
Thiophene C5128.5129.0+0.5
Thiophene C3'136.4136.8+0.4

Theoretical Approaches for Reaction Pathway Prediction and Energy Profiling

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the energetic landscape of chemical transformations involving this compound. DFT calculations are commonly employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products.

The reactivity of α,α-dihalo ketones like this compound is characterized by the electrophilicity of the carbonyl carbon and the susceptibility of the C-Br bonds to nucleophilic attack. Theoretical studies on similar systems, such as the nucleophilic substitution reactions of α-haloketones, provide a framework for understanding the potential reactions of this compound.

Key theoretical approaches include:

Transition State Theory: This theory is used to calculate the rate of a reaction by examining the properties of the transition state. Computational methods can locate the transition state structure and calculate its energy, providing an estimate of the activation energy barrier for the reaction.

Energy Decomposition Analysis (EDA): EDA methods partition the interaction energy between reactants into physically meaningful components, such as electrostatic, exchange-repulsion, and orbital interaction terms. This analysis helps to understand the nature of the bonding and the driving forces of the reaction.

Implicit and Explicit Solvation Models: The surrounding solvent can significantly influence reaction pathways and energetics. Implicit solvent models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation. The choice of model depends on the specific system and the desired level of accuracy.

For instance, the reaction of this compound with a nucleophile, such as an amine, can be modeled to predict the likely products and the mechanism of their formation. The calculations would involve mapping the energy profile for various possible pathways, such as nucleophilic addition to the carbonyl group, or substitution of one or both bromine atoms. Studies on the reactions of α,β-dibromo ketones with amines have shown that various products can be formed depending on the reaction conditions, and computational modeling can help to rationalize these outcomes.

Applications in Advanced Organic Synthesis and Materials Science

2,2-Dibromo-1-thiophen-2-yl-ethanone as a Versatile Synthetic Intermediate

The unique structural features of this compound make it a highly valuable building block in the synthesis of diverse organic molecules. The presence of two bromine atoms on the carbon adjacent to the carbonyl group, coupled with the thiophene (B33073) ring, provides multiple reactive sites for constructing intricate molecular frameworks.

Precursor in the Synthesis of Complex Organic Architectures

The reactivity of this compound allows for its use as a precursor in the creation of complex organic structures. The two bromine atoms are excellent leaving groups, facilitating a variety of substitution and elimination reactions. This enables the introduction of different functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of elaborate molecular designs.

Building Block for Novel Heterocyclic Compounds (e.g., Pyrazoles, Thiazoles)

A significant application of this compound is in the synthesis of novel heterocyclic compounds, which are crucial components in many pharmaceuticals and functional materials. ossila.com Its reaction with various nucleophiles leads to the formation of diverse ring systems. For instance, condensation reactions with hydrazine (B178648) derivatives can yield substituted pyrazoles, while reactions with thioamides or thioureas are employed to construct thiazole (B1198619) rings. researchgate.net These reactions highlight the compound's role as a key starting material for generating a library of heterocyclic structures with potential applications in various scientific domains. nih.gov

Table 1: Synthesis of Heterocyclic Compounds from this compound

ReactantResulting HeterocycleReaction Type
Hydrazine derivativesPyrazolesCondensation
Thioamides/ThioureasThiazolesHantzsch-type synthesis

Derivatization and Functionalization Strategies

The chemical versatility of this compound is further demonstrated through various derivatization and functionalization strategies. These approaches aim to modify its structure to fine-tune its reactivity and to construct more complex molecular systems.

Synthesis of Substituted Analogs with Modified Reactivity Profiles

The synthesis of substituted analogs of this compound allows for the modulation of its electronic and steric properties, thereby altering its reactivity. chemicalbook.com For example, introducing electron-donating or electron-withdrawing groups onto the thiophene ring can influence the reactivity of the dibromomethyl ketone moiety. This enables chemists to design and create a range of building blocks with tailored reactivity profiles for specific synthetic applications. researchgate.net

Formation of Fused Heterocyclic Systems

A key functionalization strategy involves using this compound to construct fused heterocyclic systems. clockss.org These are structures where a thiophene ring is fused to one or more other heterocyclic or carbocyclic rings, leading to extended π-conjugated systems with interesting electronic and photophysical properties. researchgate.net Such fused systems are of great interest in materials science for applications in organic electronics, such as organic thin-film transistors and solar cells. rsc.org The reactions often involve intramolecular cyclization or multi-component reactions where the dibromo ketone moiety plays a crucial role in forming the new ring system. nih.gov

Role in Functional Materials Development

The development of novel functional materials is a cornerstone of modern chemical research. The intrinsic properties of this compound, such as the presence of reactive carbon-bromine bonds and the thiophene ring, make it a candidate for incorporation into new material frameworks.

Precursor for Advanced Polymeric Materials

While direct, documented evidence of the use of this compound in the synthesis of conductive polymers and thermosetting resins is not prevalent in current scientific literature, its chemical structure allows for theoretical exploration of its potential in these areas.

The synthesis of conductive polymers often relies on the creation of a conjugated backbone. wikipedia.org Polythiophenes, a well-known class of conductive polymers, are typically synthesized through the polymerization of thiophene monomers, often those substituted with halogens on the thiophene ring itself to facilitate coupling reactions. chemicalbook.com

The utility of this compound in this context is speculative. Radical polymerization is a process that involves the successive addition of radical species to form a polymer chain. wikipedia.org While the carbon-bromine bonds in the dibromoacetyl group can potentially undergo homolytic cleavage to form radicals, it is not a conventional pathway for forming the conjugated backbone required for conductivity in polythiophenes. The primary mechanism for polythiophene conductivity involves the delocalization of π-electrons along the polymer chain, which is achieved by linking the thiophene rings directly. chemicalbook.com

Further research would be necessary to determine if the radicals generated from the dibromoacetyl group could initiate or participate in polymerization in a manner that leads to a conductive material.

Thermosetting resins are polymers that are irreversibly cured to form a rigid, three-dimensional network. This curing process involves the formation of cross-links between polymer chains. The two bromine atoms on the α-carbon of this compound present a theoretical potential for this compound to act as a cross-linking agent.

A cross-linking agent typically possesses two or more reactive sites that can form covalent bonds with polymer chains. In principle, the dibromoacetyl group could react with nucleophilic sites on pre-existing polymer backbones, thereby linking them together. For instance, polymers with hydroxyl or amine functionalities could potentially displace the bromide ions in a nucleophilic substitution reaction.

The table below outlines a hypothetical cross-linking scenario.

Reactive Species Functional Group Potential Cross-linking Reaction
Polymer ChainHydroxyl (-OH)Nucleophilic attack on the carbon bearing the bromine atoms, displacing bromide ions.
Polymer ChainAmine (-NH2)Nucleophilic attack on the carbon bearing the bromine atoms, displacing bromide ions.
This compoundDibromoacetyl (-C(Br)2C=O)Acts as the electrophilic cross-linker.

It is important to note that these are postulated reaction pathways, and their feasibility and efficiency would need to be experimentally verified. The reactivity of the dibromoacetyl group and potential side reactions would be critical factors to consider.

Design and Engineering of Specialty Chemicals

Beyond polymeric materials, the reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals. The dibromoacetyl group can be transformed into other functional groups, and the thiophene ring can be further modified. This allows for the construction of complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and electronics. The synthesis of various α-bromoketones and their derivatives is a well-established area of organic chemistry, highlighting the synthetic utility of such compounds.

Q & A

Q. What are the optimized synthetic routes for 2,2-Dibromo-1-thiophen-2-yl-ethanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound is typically synthesized via bromination of 1-thiophen-2-yl-ethanone using bromine (Br₂) in anhydrous dichloromethane (DCM) at 25°C. Key parameters include:

  • Stoichiometry : A 1:2 molar ratio of ketone to Br₂ ensures complete dibromination .
  • Solvent Choice : DCM minimizes side reactions (e.g., oxidation) due to its inertness .
  • Reaction Monitoring : TLC or GC-MS can track progress, with quenching in sodium thiosulfate to halt bromination .
    Yield Optimization : Cooling the reaction to 0–5°C reduces decomposition, while slow addition of Br₂ via a dropping funnel prevents exothermic runaway .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–8.0 ppm (thiophenyl protons) and δ 4.5–5.0 ppm (CH₂Br₂) confirm substitution .
    • ¹³C NMR : Carbonyl (C=O) at ~190 ppm and Br-C-Br at ~40 ppm validate dibromination .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths (C-Br ≈ 1.9 Å) and dihedral angles (thiophene vs. carbonyl plane) .
  • Elemental Analysis : Confirms Br content (theoretical ~55%) to rule out impurities .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact with brominated compounds .
  • Ventilation : Use a fume hood due to volatile bromine by-products .
  • Spill Management : Neutralize spills with sodium bicarbonate or thiosulfate before disposal .

Advanced Questions

Q. How can computational methods elucidate the reaction mechanism of dibromination in this compound?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models the electrophilic attack of Br⁺ on the α-carbon, revealing transition-state energy barriers (e.g., ~25 kcal/mol for the second bromination step) .
  • Molecular Dynamics : Simulates solvent effects (e.g., DCM polarity) on reaction kinetics .
  • Contradiction Analysis : Discrepancies between experimental and computational yields may arise from solvent coordination effects not accounted for in gas-phase models .

Q. What advanced structural analysis tools can resolve crystallographic ambiguities in this compound?

Methodological Answer:

  • Mercury Software : Visualizes crystal packing and hydrogen-bonding networks (e.g., C=O⋯H interactions) .
  • Packing Similarity Analysis : Compares unit-cell parameters (a, b, c, α, β, γ) with databases to identify polymorphs .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for crystal twinning, improving R-factor accuracy (e.g., from 0.15 to 0.05) .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Measure IC₅₀ values via spectrophotometry (e.g., NADH depletion in dehydrogenase assays) .
    • Docking Simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., thiophene ring π-stacking with aromatic residues) .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) assess apoptosis induction at varying concentrations (10–100 µM) .

Q. How can researchers reconcile contradictory data on by-product formation during synthesis?

Methodological Answer:

  • By-Product Identification : GC-MS or HPLC detects impurities (e.g., monobrominated or oxidized derivatives) .
  • Condition Screening :
    • Temperature : Higher temps (>25°C) favor oxidation to 2-thiophenecarboxylic acid .
    • Catalyst Trials : Adding FeBr₃ (5 mol%) accelerates dibromination, reducing monobrominated by-products .
  • Statistical Design : Response Surface Methodology (RSM) optimizes variables (time, temp, catalyst) to minimize impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.